molecular formula C16H18O3 B165868 Bis(2-phenoxyethyl)ether CAS No. 622-87-7

Bis(2-phenoxyethyl)ether

Cat. No. B165868
CAS RN: 622-87-7
M. Wt: 258.31 g/mol
InChI Key: PICKZMGDVSSGSC-UHFFFAOYSA-N
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Description

Bis(2-phenoxyethyl)ether is a chemical compound with the molecular formula C16H18O3 . It has an average mass of 258.312 Da and a monoisotopic mass of 258.125580 Da . It is also known by other names such as 1,1’- [Oxybis (2,1-ethandiyloxy)]dibenzene .


Synthesis Analysis

The synthesis of 2-phenoxyethanol, a related compound, has been investigated using a solventless and heterogeneously catalysed process . The reaction between phenol and ethylene carbonate was catalysed using Na-mordenite catalysts . The main by-product was the linear carbonate of phenoxyethanol, bis (2-phenoxyethyl)carbonate .


Molecular Structure Analysis

The molecular structure of Bis(2-phenoxyethyl)ether consists of 16 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . More detailed structural information can be obtained from resources like ChemSpider and SpectraBase .


Physical And Chemical Properties Analysis

Bis(2-phenoxyethyl)ether is a solid substance . It has a molecular weight of 258.3123 . More detailed physical and chemical properties can be found in resources like ChemSpider and the Safety Data Sheet provided by Chem Service .

Scientific Research Applications

Polymerization Catalysts

Bis(phenoxy-ether) Ti complexes, including Bis(2-phenoxyethyl)ether, have been investigated for their efficacy in the polymerization of ethylene. These complexes, when combined with specific cocatalysts, demonstrate high activity and efficiency, comparable to other highly active systems. They are particularly noted for producing very high molecular weight polyethylenes (Suzuki et al., 2004).

Resin Synthesis and Polymer Modification

Bis(hydroxyethyl) ether of bisphenol A, closely related to Bis(2-phenoxyethyl)ether, is commonly used in resin synthesis. It acts as a monomer for synthetic resin and a modifier for high molecular polymers. This application highlights its versatility in materials science (Chen Zhirong, 2008).

Polymerization Behavior Studies

The impact of substituents like ether and thioether on the polymerization behavior of bis(imino)pyridine iron catalysts, including Bis(2-phenoxyethyl)ether, has been a subject of study. These studies help in understanding how such modifications affect the activity of polymerization catalysts (Smit et al., 2004).

Crosslinking in Polymer Science

Bis(2-phenoxyethyl)ether and related compounds have been used as crosslinkers in sulphonated poly (ether ether ketone) for the preparation of proton exchange membranes. This process involves thermally activated bridging of polymer chains, which is crucial in the development of materials with specific physical and chemical properties (Hande et al., 2008).

Synthesis of Novel Polymeric Materials

Research on the synthesis of novel polymeric materials often involves the use of Bis(2-phenoxyethyl)ether. For example, the creation of poly(amide-imide)s containing laterally-attached phenoxy phenylene groups, highlights the compound's role in advancing polymer chemistry (Behniafar et al., 2009).

Enhancing Polymer Properties

Bis(2-phenoxyethyl)ether has been used in studies aimed at enhancing the properties of polymers, such as flame retardancy and mechanical stability. Its inclusion in formulations can significantly alter the thermal and mechanical behavior of the resulting polymers (Liu et al., 2006).

properties

IUPAC Name

2-(2-phenoxyethoxy)ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-3-7-15(8-4-1)18-13-11-17-12-14-19-16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKZMGDVSSGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278256
Record name Bis(2-phenoxyethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-phenoxyethyl)ether

CAS RN

622-87-7
Record name 1,1′-[Oxybis(2,1-ethanediyloxy)]bis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-87-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002637940
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2-phenoxyethyl)ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Booth, JM Bruce, M Buggy - Polymer, 1972 - Elsevier
Chloro- and phenoxy-ended poly(ethylene oxide) fractions of molecular weight 1000 and 1500 have been prepared. Their melting points are substantially (5–7 deg) lower than those of …
Number of citations: 25 www.sciencedirect.com
S Storage - Citeseer
Explosive chemicals can release tremendous amounts of destructive energy rapidly. If not handled properly, these chemicals can pose a serious threat to the health and safety of …
Number of citations: 4 citeseerx.ist.psu.edu
ED Katz, RPW Scott - Journal of Chromatography A, 1983 - Elsevier
The diffusivities of 69 different compounds in a n-hexane—ethyl acetate solvent mixture have been determined and a precise relationship between solute diffusivity, molecular weight …
Number of citations: 100 www.sciencedirect.com

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